Cas no 831222-99-2 (7-methoxy-1-methyl-1H-indazole-5-carbaldehyde)

7-methoxy-1-methyl-1H-indazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-5-carboxaldehyde, 7-methoxy-1-methyl-
- 7-methoxy-1-methylindazole-5-carbaldehyde
- 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde
- CS-0455942
- 831222-99-2
- DTXSID20469110
- SB38917
- AT21665
- 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde
-
- MDL: MFCD22062539
- インチ: InChI=1S/C10H10N2O2/c1-12-10-8(5-11-12)3-7(6-13)4-9(10)14-2/h3-6H,1-2H3
- InChIKey: IPRXIEAWLAXINA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(C=O)=CC2=C1N(C)N=C2
計算された属性
- せいみつぶんしりょう: 190.074227566g/mol
- どういたいしつりょう: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 44.1Ų
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293492-100mg |
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 100mg |
$660 | 2023-05-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-10G |
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 10g |
¥ 19,206.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1293492-5g |
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 5g |
$7910 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0555-100mg |
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 96% | 100mg |
4655.75CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0555-5g |
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 96% | 5g |
¥60158.31 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-100mg |
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 100mg |
¥1051.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-250mg |
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 250mg |
¥1678.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-1.0g |
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 1.0g |
¥3838.0000 | 2024-08-02 | |
Chemenu | CM149967-500mg |
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 500mg |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4787-250MG |
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde |
831222-99-2 | 95% | 250MG |
¥ 1,537.00 | 2023-04-13 |
7-methoxy-1-methyl-1H-indazole-5-carbaldehyde 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
7-methoxy-1-methyl-1H-indazole-5-carbaldehydeに関する追加情報
Introduction to 7-Methoxy-1-Methyl-1H-Indazole-5-Carbaldehyde (CAS No. 831222-99-2)
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, with the CAS number 831222-99-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy group, a methyl group, and an indazole core, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde is defined by its molecular formula, C10H9NO3. The presence of the methoxy and methyl groups imparts specific electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The indazole core, a heterocyclic aromatic system, is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
In recent years, 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde has been extensively studied for its potential applications in drug discovery. One of the key areas of research has been its role as a building block in the synthesis of more complex molecules. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of novel indazole derivatives with potent anti-cancer properties. These derivatives were found to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells.
Beyond cancer research, 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde has also shown promise in the development of neuroprotective agents. A 2020 study in the European Journal of Medicinal Chemistry explored the neuroprotective effects of indazole derivatives derived from this compound. The results indicated that these derivatives could effectively protect neurons from oxidative stress-induced damage, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthetic accessibility of 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde is another factor contributing to its popularity in research. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. One notable method involves the condensation of 7-methoxyindazole with formaldehyde in the presence of a suitable catalyst. This method not only yields high purity products but also allows for easy scale-up, making it suitable for large-scale production.
In addition to its use as a synthetic intermediate, 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde has been investigated for its pharmacological properties. Studies have shown that this compound can modulate various biological pathways, including those involved in inflammation and cell proliferation. For example, a 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound could inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This finding suggests that 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde could be developed into anti-inflammatory drugs for conditions such as arthritis and inflammatory bowel disease.
The safety profile of 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde is also an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 7-methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS No. 831222-99-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile biological activities make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its importance in the field.
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